molecular formula C12H13FN2O3S B13890171 tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate

tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate

Cat. No.: B13890171
M. Wt: 284.31 g/mol
InChI Key: WIIAGOIEONWISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate: is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a 7-fluoro-4-hydroxybenzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoro and hydroxy groups: These functional groups are introduced via selective fluorination and hydroxylation reactions.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the benzo[d]thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydrogenated benzo[d]thiazole derivative.

    Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole core provides structural stability and facilitates the compound’s interaction with biological molecules.

Comparison with Similar Compounds

  • tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide

Comparison:

  • tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate is unique due to the presence of both fluoro and hydroxy groups, which enhance its reactivity and potential biological activity.
  • tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate contains a bromine atom, which may confer different reactivity and biological properties.
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide lacks the hydroxy group, which may affect its binding affinity and specificity towards biological targets.

Properties

Molecular Formula

C12H13FN2O3S

Molecular Weight

284.31 g/mol

IUPAC Name

tert-butyl N-(7-fluoro-4-hydroxy-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C12H13FN2O3S/c1-12(2,3)18-11(17)15-10-14-8-7(16)5-4-6(13)9(8)19-10/h4-5,16H,1-3H3,(H,14,15,17)

InChI Key

WIIAGOIEONWISW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC(=C2S1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.